molecular formula C10H17NO5 B1302347 (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 868689-63-8

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

Cat. No. B1302347
M. Wt: 231.25 g/mol
InChI Key: LGWMTRPJZFEWCX-ZETCQYMHSA-N
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Description

“(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid” is a chemical compound with the molecular formula C10H17NO5 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 369.5±42.0 °C and a density of 1.230 . It has a pKa value of 3.25±0.20 (Predicted) . It is stored at 2-8°C .

Scientific Research Applications

1. Use in Asymmetric Synthesis

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid finds application in the field of asymmetric synthesis. For example, it is used in the efficient asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids (Williams, Sinclair, & Demong, 2003).

2. Pharmaceutical Intermediate Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. A notable example is its role in the synthesis of potent marine drugs, specifically as a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

3. Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of specific stereoisomers of amino acids, as demonstrated in the preparation of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids used for synthesizing reboxetine analogs (Fish et al., 2009).

4. Synthesis of Polyesteramides with Functional Groups

It is also used in the synthesis of polyesteramides with pendant functional groups, which are significant in the development of novel materials with specific properties (Veld, Dijkstra, & Feijen, 1992).

5. Development of Antibacterial Agents

Additionally, derivatives of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid have been explored for their potential as antibacterial agents. This includes the synthesis of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, which showed promising antibacterial activities against various bacterial strains (Song, Ma, & Zhu, 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and collecting spillage .

properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMTRPJZFEWCX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364017
Record name (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

CAS RN

868689-63-8
Record name (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 mol/L aqueous potassium hydroxide solution (3 mL) was added to methyl 4-(tert-butoxycarbonyl)morpholine-2-carboxylate (251 mg, 1.02 mmol) in methanol (15 mL). The mixture was stirred at room temperature for 8 hours. Subsequently, water was added to the mixture, followed by addition of a 5% aqueous citric acid solution to make the mixture acidic. The mixture was then extracted with ethyl acetate. The extract was washed with brine and was dried over magnesium sulfate. Evaporation of the solvent gave 219 mg (93%) of the desired compound as a colorless powder.
Quantity
3 mL
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reactant
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251 mg
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Quantity
15 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Yield
93%

Synthesis routes and methods II

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (heterocycles, (1993), 35, 105 and WO 2007/06715) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition the reaction mixture was allowed to rise to RT and stirred overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give the title compound as a white solid (1.1 g crude) (M−H) 230.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
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Quantity
0.015 g
Type
catalyst
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Quantity
2.32 g
Type
reactant
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Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
C Gardelli, H Wada, A Ray, M Caffrey… - Journal of Medicinal …, 2018 - ACS Publications
Cachexia and muscle wasting are very common among patients suffering from cancer, chronic obstructive pulmonary disease, and other chronic diseases. Ghrelin stimulates growth …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
J Yin, Z Feng, Z Li, J Hu, Y Hu, X Cai, H Zhou… - European Journal of …, 2023 - Elsevier
The hepatitis B virus (HBV) capsid assembly modulators (CAMs) have been developed as effective anti-HBV agents in the treatment of chronic HBV infection by targeting the HBV core …
K Doyle, H Lönn, H Käck… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of second generation DPP1 inhibitors free from aorta binding liabilities found for earlier compound series was discovered. This work culminated in the identification of …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk

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